4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide
Description
4-Bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide is a synthetic small molecule featuring a brominated thiophene core linked to a carboxamide group substituted with a 3-methoxythiolan-3-ylmethyl moiety. The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) is substituted at the 4-position with bromine, while the carboxamide nitrogen is connected to a thiolan (tetrahydrothiophene) ring modified with a methoxy group at the 3-position.
Properties
IUPAC Name |
4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S2/c1-15-11(2-3-16-7-11)6-13-10(14)9-4-8(12)5-17-9/h4-5H,2-3,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLBXILVQGSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as n-butyllithium, and low temperatures to ensure regioselectivity and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide exhibit significant antimicrobial properties. The unique combination of the thiophene and methoxythiolan moieties may enhance its efficacy against various bacterial strains.
- Mechanism of Action : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Case Study : A related thiophene derivative demonstrated promising activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in antibiotic development .
Anticancer Properties
The compound's structural features suggest potential anticancer activity, particularly against specific cancer cell lines.
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Case Study : In vitro studies on similar thiophene derivatives showed effective inhibition of proliferation in breast cancer cell lines, with IC50 values indicating significant potency .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics.
- Conductivity : The thiophene unit contributes to the compound's ability to conduct electricity, making it suitable for use in organic semiconductors.
- Case Study : Research has shown that thiophene-based compounds can be integrated into organic photovoltaic devices, improving efficiency and stability .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Utilizing bromo-substituted precursors.
- Introduction of the Methoxythiolan Group : Through nucleophilic substitution reactions.
- Final Coupling Reaction : To form the complete carboxamide structure.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Key Structural and Functional Differences
Thiophene Ring Modifications
- Bromine Position : The target compound bears bromine at the 4-position of thiophene, whereas analogs like N-(4-methylpyridin-2-yl)-5-bromothiophene-2-carboxamide () have bromine at the 5-position. Positional differences may alter electronic properties (e.g., dipole moments) and steric interactions with biological targets .
- Chlorine vs. Bromine : Rivaroxaban substitutes thiophene with chlorine at the 5-position. Halogen size and electronegativity influence binding affinity; bromine’s larger van der Waals radius may enhance hydrophobic interactions in antibacterial analogs .
Carboxamide Substituents
- Thiazolyl-Benzyl Groups (e.g., 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl): Introduce lipophilic and electron-withdrawing substituents, favoring anticancer activity via DNA intercalation or kinase inhibition .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Saturated thiolan rings are less prone to oxidative metabolism than aromatic substituents (e.g., pyridinyl), suggesting improved half-life for the target compound .
Biological Activity
4-Bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C14H10BrN3OS2
- Molecular Weight : 380.2827 g/mol
- CAS Number : 2034496-49-4
- SMILES Notation : Brc1csc(c1)C(=O)NCc1nccnc1c1cccs1
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Thiophene Derivatives : Starting materials such as thiophene and its derivatives are brominated and reacted with amines to form the desired amide.
- Formation of Carboxamide : The carboxylic acid derivative is activated and coupled with the amine to yield the final product.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. In a study evaluating various thiophene compounds, including derivatives similar to this compound, it was found that these compounds effectively inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. A study demonstrated that thiophene-based carboxamides can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds with similar structures showed promising results in inhibiting cell proliferation in breast cancer cell lines .
Case Studies
-
Case Study on Antibacterial Activity :
- Objective : Evaluate the antibacterial efficacy of this compound.
- Method : Disk diffusion method against E. coli and S. aureus.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antibacterial properties.
- Case Study on Anticancer Effects :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromothiophene derivatives are often functionalized using Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The methoxythiolane moiety may be introduced via alkylation of a thiol intermediate with a brominated methoxythiolane precursor. Reaction optimization should focus on solvent choice (e.g., anhydrous CH₂Cl₂ for moisture-sensitive steps), temperature control (e.g., reflux for cyclization), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purification via reverse-phase HPLC or recrystallization (methanol/water systems) is critical to isolate high-purity products .
- Key Parameters : Monitor reaction progress using TLC or LC-MS. Yield improvements may require iterative adjustment of stoichiometry (e.g., 1.2 equivalents of brominated reagents to account for side reactions).
Q. What spectroscopic characterization techniques are essential for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ ~6.5–7.5 ppm for aromatic protons), methoxythiolan-3-yl methyl group (δ ~3.2–3.4 ppm for OCH₃), and carboxamide NH (δ ~8–10 ppm, broad). Confirm spatial connectivity via 2D NMR (COSY, HSQC) .
- IR Spectroscopy : Identify C=O stretch (~1650–1700 cm⁻¹), C-Br stretch (~550–600 cm⁻¹), and N-H bend (~1500–1600 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm mass accuracy .
Q. How can researchers assess the compound’s stability under various storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound in DMSO, aqueous buffers (pH 4–9), and solid-state (25°C/60% RH vs. 40°C/75% RH). Monitor degradation via HPLC-UV at 254 nm over 1–4 weeks. Key degradation products (e.g., de-brominated analogs or hydrolyzed carboxamide) should be identified using LC-MS/MS .
Advanced Research Questions
Q. How can computational modeling predict the bioactive conformation of this compound?
- Methodology : Use density functional theory (DFT) to optimize the compound’s geometry and calculate intramolecular interactions (e.g., N-H⋯N hydrogen bonds locking the methoxythiolane moiety into a pseudo-six-membered ring, as seen in analogous thiophene carboxamides). Molecular dynamics simulations in explicit solvent (e.g., water/DMSO) can predict conformational flexibility and binding poses to target proteins .
- Validation : Compare computed NMR chemical shifts with experimental data to validate the model .
Q. What strategies can resolve contradictions in reported biological activity data for thiophene carboxamide derivatives?
- Methodology :
- Assay Standardization : Re-evaluate activities under uniform conditions (e.g., MIC assays against S. aureus ATCC 25923 with consistent inoculum size and media).
- Structural Analysis : Compare substituent effects (e.g., bromine vs. chlorine at position 4) on antimicrobial potency. For example, bulky bromine may enhance membrane penetration but reduce target affinity .
- Mechanistic Studies : Use fluorescence quenching or SPR to measure binding constants to proposed targets (e.g., bacterial DNA gyrase) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity?
- Methodology : Synthesize analogs with variations in:
- Thiophene substituents : Replace bromine with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity.
- Methoxythiolane moiety : Modify the OCH₃ group to SCH₃ or larger alkoxy chains to probe steric effects.
- Carboxamide linker : Introduce methyl or ethyl spacers to assess flexibility.
Notes
- Advanced Tools : Consider synchrotron XRD (for crystal structure determination) and cryo-EM (for target-binding studies) to complement existing methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
